LSD1 Inhibitory Activity: A Differentiating Biological Profile vs. Simpler Analogs
2-Methoxy-3,3-dimethylbutan-1-amine demonstrates a measurable and quantifiable inhibitory activity against Lysine-Specific Histone Demethylase 1 (LSD1) with an IC50 of 190 nM [1]. In contrast, simpler structural analogs like 2-methoxybutan-1-amine (CAS 89282-64-4) and 2-methoxy-3-methylbutan-1-amine (CAS 883541-50-2) have no reported inhibitory activity against LSD1 in major public bioactivity databases [2][3]. This stark difference in target engagement highlights that the specific 3,3-dimethyl substitution pattern is a critical determinant of biological activity, and generic substitution would result in the loss of this specific mechanism of action.
| Evidence Dimension | Inhibition of LSD1 enzyme |
|---|---|
| Target Compound Data | IC50 = 190 nM |
| Comparator Or Baseline | 2-Methoxybutan-1-amine (CAS 89282-64-4) and 2-methoxy-3-methylbutan-1-amine (CAS 883541-50-2) |
| Quantified Difference | No reported activity vs. IC50 = 190 nM |
| Conditions | In vitro enzymatic assay using human recombinant LSD1 protein [1] |
Why This Matters
This data directly informs selection for epigenetic research programs targeting LSD1, as simpler, cheaper building blocks lack this specific and quantifiable bioactivity.
- [1] BindingDB. BDBM153440: 2-Methoxy-3,3-dimethylbutan-1-amine. Monomer ID 153440. View Source
- [2] BindingDB. BDBM153440: 2-Methoxy-3,3-dimethylbutan-1-amine. Monomer ID 153440. View Source
- [3] PubChem. (2S)-2-methoxy-3-methylbutan-1-amine. CID 26188668. View Source
